molecular formula C19H24N2O4S B2663310 N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1705734-79-7

N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2663310
CAS RN: 1705734-79-7
M. Wt: 376.47
InChI Key: ZGPCJWAQGKFGLO-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups and a phenyl ring suggests that it could have interesting chemical properties, including the ability to participate in a variety of chemical reactions .

Scientific Research Applications

Binding and Interaction Studies

One significant area of research involves the investigation of chemical compounds similar to N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide and their interactions with proteins, such as bovine serum albumin (BSA). Studies have synthesized novel p-hydroxycinnamic acid amides and explored their fluorescence binding with BSA, which can reveal insights into drug-protein interactions critical for drug design and delivery mechanisms (Meng et al., 2012).

Enzyme Inhibition for Drug Design

Research has also focused on synthesizing and evaluating compounds for their potential as enzyme inhibitors, an essential aspect of drug discovery. For instance, studies on the synthesis of ibuprofen analogs and their anti-inflammatory activities showcase the broader category of research into which this compound falls. These analogs, characterized by their structural and spectral data, have been evaluated for their potential in treating inflammation, illustrating the importance of chemical synthesis in developing new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

Surface Modification for Water Treatment

Another application area is in water treatment technologies, where compounds with similar structures are utilized to modify surfaces for enhanced water permeability and antifouling properties. For example, research on the functionalization of polyamide membrane surfaces with small-molecule zwitterions, including those structurally related to this compound, demonstrates the potential of chemical modifications to improve the performance of reverse osmosis membranes (Shan et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies or data on this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies on this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The study of new and complex organic compounds is a vibrant field of research, with potential applications in many areas, including drug development, materials science, and more. Future research on this compound could involve detailed studies of its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)11-16)26(24,25)20-13-17(22)12-15-7-5-4-6-8-15/h4-11,17,20,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCJWAQGKFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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